ETHYL 1-[(5E)-5-[(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]PIPERIDINE-4-CARBOXYLATE
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Overview
Description
Ethyl 1-[(5E)-5-(3-ethoxy-4-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate is a complex organic compound with the molecular formula C23H30N2O5S and a molecular weight of 446.6 g/mol . This compound features a thiazole ring, a piperidine ring, and various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Scientific Research Applications
Ethyl 1-[(5E)-5-(3-ethoxy-4-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ETHYL 1-[(5E)-5-[(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Ethyl 1-[(5E)-5-(3-ethoxy-4-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: This compound has a similar piperidine ring but different functional groups, leading to distinct chemical and biological properties.
Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate: Another related compound with a piperidine ring and ester functional groups, used in different research applications.
The uniqueness of ETHYL 1-[(5E)-5-[(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]PIPERIDINE-4-CARBOXYLATE lies in its specific combination of functional groups and the resulting chemical and biological properties .
Properties
Molecular Formula |
C23H30N2O5S |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
ethyl 1-[(5E)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C23H30N2O5S/c1-4-13-30-18-8-7-16(14-19(18)28-5-2)15-20-21(26)24-23(31-20)25-11-9-17(10-12-25)22(27)29-6-3/h7-8,14-15,17H,4-6,9-13H2,1-3H3/b20-15+ |
InChI Key |
RWJXVLTVPVXPLG-HMMYKYKNSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCC(CC3)C(=O)OCC)OCC |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCC(CC3)C(=O)OCC)OCC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCC(CC3)C(=O)OCC)OCC |
Origin of Product |
United States |
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